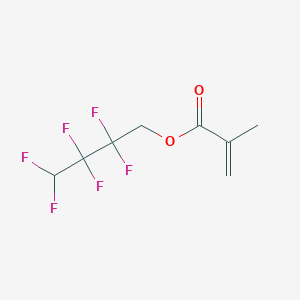

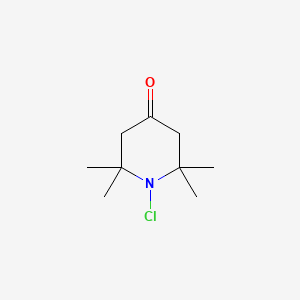

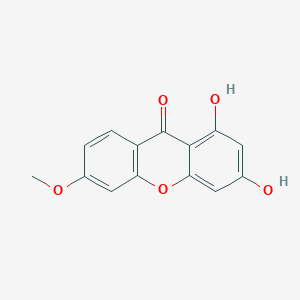

3-(Methoxymethyl)-5H-1,4,2-dioxazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxymethyl-[1,4,2]dioxazol-5-one is a compound belonging to the dioxazolone family Dioxazolones are known for their stability and versatility in various chemical reactions, particularly in the transfer of acyl nitrenes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxymethyl-[1,4,2]dioxazol-5-one typically involves the reaction of aryl acyl chlorides with hydroxylamine hydrochloride in the presence of carbonyldiimidazole (CDI). This reaction proceeds under mild conditions and does not require expensive catalysts . Another method involves the use of 3-substituted dioxazolones as isocyanate surrogates, utilizing sodium acetate as a base and methanol as a solvent under mild heating conditions .

Industrial Production Methods: Industrial production methods for 3-methoxymethyl-[1,4,2]dioxazol-5-one are designed to be eco-friendly and scalable. The one-pot synthesis method eliminates the need for isolation of intermediates and uses environmentally benign solvents like ethyl acetate . This approach not only simplifies the process but also reduces the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxymethyl-[1,4,2]dioxazol-5-one undergoes various types of reactions, including:

Amidation Reactions: It acts as a robust amidating reagent under transition-metal-free conditions.

Nitrene Transfer Reactions: It serves as a convenient acyl nitrene transfer reagent, activated by transition metals at low temperatures.

Common Reagents and Conditions:

Amidation: Sodium acetate and methanol are commonly used.

Nitrene Transfer: Transition metals like ruthenium and gold are used as catalysts.

Major Products:

Amides: Formed through amidation reactions.

Oxazoles and Lactams: Produced via nitrene transfer reactions.

Aplicaciones Científicas De Investigación

3-Methoxymethyl-[1,4,2]dioxazol-5-one has diverse applications in scientific research:

Chemistry: Used as a regioselective amidation reagent and in the synthesis of bioactive nitrogen-containing compounds.

Biology and Medicine: Its derivatives are explored for their potential in drug development, including anti-cancer drugs.

Industry: Employed as an electrolyte additive in lithium-ion batteries, enhancing their cycling lifetimes.

Mecanismo De Acción

The mechanism of action of 3-methoxymethyl-[1,4,2]dioxazol-5-one involves the formation of acyl nitrene intermediates. These intermediates are generated through decarboxylative activation, leading to various reactions such as amidation and nitrene transfer . The compound’s ability to form stable intermediates under mild conditions makes it highly valuable in synthetic chemistry.

Comparación Con Compuestos Similares

3-Phenyl-5,5-dimethyl-1,4,2-dioxazole: Another dioxazolone derivative used in similar reactions.

1,4,2-Dioxazol-5-thione: Known for its thermal decomposition to produce reactive intermediates.

Uniqueness: 3-Methoxymethyl-[1,4,2]dioxazol-5-one stands out due to its methoxymethyl group, which enhances its reactivity and stability in various chemical reactions. Its eco-friendly synthesis methods and diverse applications further highlight its uniqueness.

Propiedades

Número CAS |

51821-08-0 |

|---|---|

Fórmula molecular |

C4H5NO4 |

Peso molecular |

131.09 g/mol |

Nombre IUPAC |

3-(methoxymethyl)-1,4,2-dioxazol-5-one |

InChI |

InChI=1S/C4H5NO4/c1-7-2-3-5-9-4(6)8-3/h2H2,1H3 |

Clave InChI |

RMFBVCVZDDDQIE-UHFFFAOYSA-N |

SMILES canónico |

COCC1=NOC(=O)O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)